1-[4-(4-chlorophenoxy)butanoyl]azepane
Description
1-[4-(4-Chlorophenoxy)butanoyl]azepane is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepane ring linked to a 4-chlorophenoxy group via a butanoyl chain. The structural features of this molecule include:
- Butanoyl linker: A four-carbon chain with a ketone group, which may enhance solubility and serve as a spacer for pharmacophore alignment.
- 4-Chlorophenoxy substituent: A para-chlorinated aromatic ether group, contributing to lipophilicity and electronic effects critical for biological activity.
This compound’s unique combination of structural elements positions it as a candidate for diverse applications, including medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
1-(azepan-1-yl)-4-(4-chlorophenoxy)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c17-14-7-9-15(10-8-14)20-13-5-6-16(19)18-11-3-1-2-4-12-18/h7-10H,1-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKARSCCJXROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Chlorophenoxy Orientation: The target compound’s para-chlorophenoxy group (electron-withdrawing) contrasts with the meta-nitro or ortho-chloro analogs in and . The para position maximizes steric accessibility and electronic effects for receptor binding .
- Methoxy vs. Chloro : Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate () contains a methoxy group, which increases electron density and solubility compared to the chloro substituent in the target compound.
Heterocyclic Core Variations
- Azepane vs. Diazepane : The diazepane derivative in has an additional nitrogen atom, altering hydrogen-bonding capacity and ring conformation, which may explain its antifungal utility .
- Piperidine Derivatives : Piperidine-based analogs (e.g., 2-(4-nitrophenyl)piperidine in ) have smaller five-membered rings, leading to reduced conformational flexibility compared to azepane .
Chain and Functional Group Impact
- Butanoyl vs.
- Ester vs. Ketone : Ethyl esters () are more hydrolytically labile than ketones, influencing metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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